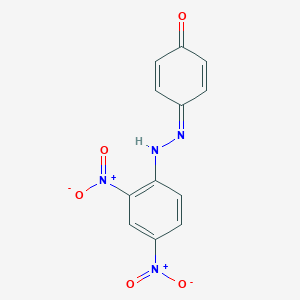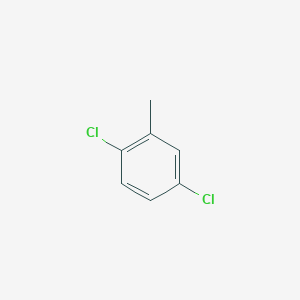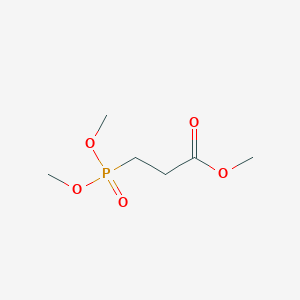
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a coordination compound where thulium, a rare earth element, is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) typically involves the reaction of thulium nitrate or thulium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent quality in industrial production.
化学反応の分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the thulium(III) state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo-species, while substitution reactions yield new coordination compounds with different ligands.
科学的研究の応用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in imaging and spectroscopy.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) exerts its effects involves coordination chemistry principles. The thulium ion forms stable complexes with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands, which can interact with other molecules and ions in various ways. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
What sets Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) apart from similar compounds is its specific coordination environment and the unique properties of thulium. Thulium’s electronic configuration and size influence the stability and reactivity of the compound, making it particularly useful in applications where other similar compounds may not perform as well.
特性
CAS番号 |
15631-58-0 |
|---|---|
分子式 |
C33H60O6Tm |
分子量 |
721.8 g/mol |
IUPAC名 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;thulium |
InChI |
InChI=1S/3C11H20O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChIキー |
WBHFLBDKCXLASC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tm] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)












